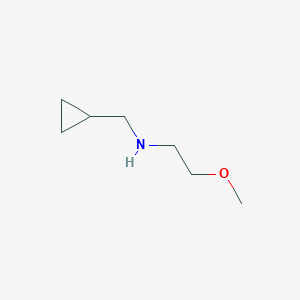
3,6-Dichloro-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-2-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2Cl2F3N . It has a molecular weight of 215.99 . This compound is used in the agrochemical and pharmaceutical industries . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles, has been described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
The SMILES string for 3,6-Dichloro-2-(trifluoromethyl)pyridine is ClC1=NC(C(F)(F)F)=C(Cl)C=C1 . The InChI is 1S/C6H2Cl2F3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H .Chemical Reactions Analysis
The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine involves substitution by nucleophiles or by coupling with boronic acids .Physical And Chemical Properties Analysis
3,6-Dichloro-2-(trifluoromethyl)pyridine is a solid . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .Applications De Recherche Scientifique
Synthesis of Agrochemicals
3,6-Dichloro-2-(trifluoromethyl)pyridine: is utilized in the synthesis of various agrochemicals due to its reactivity as a halogenated pyridine. Its derivatives are often used as intermediates in the production of herbicides, fungicides, and insecticides. The trifluoromethyl group in particular enhances the biological activity of these compounds .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for the synthesis of drugs. Its structural motif is found in molecules that exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties .
Mécanisme D'action
Target of Action
3,6-Dichloro-2-(trifluoromethyl)pyridine is an organic compound that is commonly used as an intermediate in the synthesis of agrochemicals and pharmaceuticals It’s known that the compound is used to synthesize products with antibacterial, insecticidal, or antifungal activities .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which include 3,6-dichloro-2-(trifluoromethyl)pyridine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives are used in the protection of crops from pests . This suggests that the compound may affect biochemical pathways related to pest metabolism or survival.
Pharmacokinetics
The compound is soluble in many organic solvents such as ethanol, dichloromethane, and ether , which may influence its absorption and distribution.
Result of Action
It’s known that the compound is used to synthesize products with antibacterial, insecticidal, or antifungal activities . This suggests that the compound may have a cytotoxic effect on target organisms.
Action Environment
The compound is sensitive to air and has an irritating odor . It should be used with caution as it may cause irritation to the eyes, skin, and respiratory system, and has a certain level of toxicity . It should be stored away from sources of ignition and high-temperature environments . These factors may influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Currently, the major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
3,6-dichloro-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFIJOQQKFWJEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603666 |
Source


|
| Record name | 3,6-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2-(trifluoromethyl)pyridine | |
CAS RN |
89719-91-5 |
Source


|
| Record name | 3,6-Dichloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














